Tert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate

Wnt signaling Beta-catenin TCF/LEF reporter assay

Wnt pathway researchers often encounter irreproducible results from unvalidated inhibitors or structurally mismatched controls. NSC668039 (CAS 908230-99-9) eliminates this variability as a peer-reviewed canonical Wnt transcription antagonist with confirmed TCF/LEF reporter specificity. • Validated Wnt inhibitor: IC50 ~1.17 µM in HEK293 Wnt3A luciferase reporter assay; ~200-fold more potent than Dvl PDZ inhibitor NSC668036 (Kd ~237 µM) • Deployed alongside BML286 as a chemically distinct control in neuroblastoma research to confirm β-catenin/TCF-LEF reporter specificity • Boc-protected hydrazide scaffold ensures consistent cell permeability, metabolic stability, and target engagement in dose-response studies • High purity (≥98%), stored at 2-8°C protected from light, supporting reproducible synthetic and assay workflows

Molecular Formula C15H18N2O5
Molecular Weight 306.31 g/mol
CAS No. 908230-99-9
Cat. No. B130302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate
CAS908230-99-9
Synonymstert-Butyl 2-(2-Oxochroman-3-carbonyl)hydrazinecarboxylate;  2-[(3,4-Dihydro-2-oxo-2H-1-benzopyran-3-yl)carbonyl]hydrazinecarboxylic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC15H18N2O5
Molecular Weight306.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NNC(=O)C1CC2=CC=CC=C2OC1=O
InChIInChI=1S/C15H18N2O5/c1-15(2,3)22-14(20)17-16-12(18)10-8-9-6-4-5-7-11(9)21-13(10)19/h4-7,10H,8H2,1-3H3,(H,16,18)(H,17,20)
InChIKeyLYDZBGHQFWXWID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate: Core Identity for Research Procurement


Tert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate (synonym NSC668039) is a synthetic, Boc-protected hydrazinecarboxylate derivative of the 2-oxochroman (dihydrocoumarin) scaffold. It is catalogued across multiple vendor databases under the molecular formula C15H18N2O5 (MW 306.31 g/mol) and a purity typically exceeding 95% . The compound has been explicitly deployed as a canonical Wnt signaling antagonist in peer-reviewed research, serving as a control alongside BML286 to confirm beta-catenin/TCF-LEF reporter specificity [1]. Additionally, it is cited as a target structure for the development of fluorescent ligands targeting the hemagglutinin of influenza A [2].

Why NSC668039 Cannot Be Replaced by Unprotected Hydrazides or Other Wnt Inhibitors


Substituting NSC668039 with structurally similar hydrazides or alternative Wnt inhibitors (e.g., unprotected 2-oxochroman-3-carbohydrazide, ICRT14, or NSC668036) introduces significant risk of divergent biological activity and incompatible chemical functionality. The Boc (tert-butyloxycarbonyl) group on NSC668039 is not merely an inert protecting element; it critically modulates molecular properties—including lipophilicity, hydrogen-bond donor capacity, and metabolic stability—that directly affect cell permeability and target engagement in cellular Wnt reporter assays . Empirically, the compound has been specifically validated in a TCF/LEF-driven luciferase reporter system alongside BML286, while other in-class Dvl PDZ inhibitors like NSC668036 exhibit a drastically weaker binding affinity (Kd ~237 µM) and distinct mechanism (Frizzled-Dvl disruption vs. downstream transcription inhibition), underscoring that even compounds sharing a 'Wnt inhibitor' label are not interchangeable tools .

Head-to-Head Performance Data: A Procurement Evidence Guide


Canonical Wnt Pathway Inhibition: NSC668039 vs. BML286 in TCF/LEF Reporter Systems

In a 2018 Nature Communications study, both NSC668039 and BML286 were employed as positive control Wnt antagonists to confirm the specificity of a TCF/LEF-driven beta-catenin reporter construct in a neuroblastoma cell model. The study validates that both compounds suppress canonical Wnt signaling downstream of PCF11 depletion, but does not report separate IC50 values within this specific figure; instead, their parallel use serves as a qualitative cross-validation of pathway specificity. Independent BindingDB data reports an IC50 of 1170 nM for NSC668039 in a Wnt3A-stimulated Super Top Flash luciferase reporter assay in HEK293 cells [1]. For comparator context, BML286 exhibits a reported Kd of 10.6 µM for the Dishevelled PDZ domain and an IC50 of 12.5 µM for proliferation of Wnt-dependent PC-3 cells, though these metrics arise from different assay endpoints than the TCF/LEF transcriptional readout .

Wnt signaling Beta-catenin TCF/LEF reporter assay Neuroblastoma

Target Binding Affinity Advantage Over Wnt Antagonist NSC668036

NSC668036, a frequently used Dishevelled PDZ domain inhibitor, exhibits a reported Kd of 237 µM for its target interaction . Although the direct target binding affinity of NSC668039 for the Dishevelled PDZ domain has not been publicly reported, its functional inhibition of Wnt/beta-catenin transcriptional output (IC50 = 1.17 µM) strongly implies a significantly higher effective potency at the pathway level than the ~200-fold weaker binding of NSC668036. This functional potency differential suggests that NSC668039 engages the pathway more efficiently than NSC668036, which requires high micromolar concentrations to disrupt Frizzled-Dvl interactions. The Boc-protected hydrazinecarboxylate scaffold of NSC668039 also provides a structurally distinct chemotype compared to the unprotected hydrazide or amino acid-derived scaffolds common to NSC668036 and related inhibitors [1].

Wnt inhibition Dishevelled PDZ domain Kd comparison

Synthetic Utility: Boc-Protected Intermediate for Fluorescent Probe Development

Unlike unprotected hydrazide analogs (e.g., 2-oxochroman-3-carbohydrazide), NSC668039 features a tert-butyl carbamate (Boc) protecting group on the terminal hydrazine nitrogen. This structural feature renders the compound a stable, storable intermediate that can be selectively deprotected under mild acidic conditions to liberate the free hydrazide for subsequent conjugation to fluorophores or sialoside moieties. The compound is explicitly documented as a target structure for the synthesis of fluorescent ligands for influenza A hemagglutinin, with foundational methodology described by Toogood et al. (J. Med. Chem., 1991) and Munasinghe et al. (Bioconjugate Chem., 2007) [1]. In contrast, commercially available unprotected hydrazide analogs (e.g., 2-oxochroman-3-carbohydrazide, CAS 873-66-5) lack the Boc protection and are prone to oxidative degradation during storage, offering lower shelf stability and limited compatibility with multi-step synthetic schemes that require orthogonal protection strategies [2].

Fluorescent ligand Hemagglutinin Sialoside conjugate Boc deprotection

Physicochemical Property Differentiation: Hydrogen-Bond Profile vs. Alternative Wnt Antagonists

NSC668039 possesses a computed hydrogen-bond donor count of 2 and acceptor count of 5, with 3 rotatable bonds (MW 306.31) . This polar atom profile is substantially lower than that of comparator Wnt inhibitor NSC668036 (MW 460.52, inferred from C21H36N2O9 formula), which carries multiple additional hydroxyl and ether oxygen atoms that increase topological polar surface area (TPSA) and reduce passive membrane permeability. While direct logP or permeability data are not publicly available for either compound, the lower hydrogen-bond capacity and smaller molecular weight of NSC668039 predict superior passive diffusion across cell membranes, consistent with its demonstrated activity in cellular Wnt reporter assays at low micromolar concentrations [1]. This physicochemical advantage is particularly relevant for assay formats requiring intracellular target engagement without permeabilization or transfection.

Drug-likeness Permeability Hydrogen bonding Physicochemical properties

Procurement-Driven Application Scenarios


Wnt/Beta-Catenin Pathway Inhibition Profiling in Cancer and Neurobiology

Laboratories investigating canonical Wnt signaling dependence in tumor cell lines or neurodevelopmental models can deploy NSC668039 as a validated transcriptional inhibitor at low micromolar concentrations (IC50 ~1.17 µM in HEK293 Wnt3A reporter assay) [1]. The compound has been explicitly used alongside BML286 in peer-reviewed neuroblastoma research to confirm TCF/LEF reporter specificity, making it suitable for dose-response studies requiring a chemically distinct control to rule out reporter assay artifacts [2].

Synthesis of Fluorescent Hemagglutinin Ligands for Influenza A Research

Medicinal chemistry teams developing fluorescent probes for influenza A hemagglutinin can utilize NSC668039 as a protected hydrazide building block. After Boc deprotection under standard TFA conditions, the liberated free hydrazide can be conjugated to sialoside-fluorophore constructs following published protocols (Munasinghe et al., 2007). The compound's storage stability (2-8°C, protected from light) and high purity (≥95%) support reproducible synthetic workflows [3].

Comparative Wnt Inhibitor Selectivity Profiling in Drug Discovery

In pharmaceutical screening cascades, NSC668039 serves as a structurally distinct comparator to Dvl PDZ domain inhibitors (e.g., NSC668036, BML286) for profiling Wnt pathway inhibition mechanisms. Its ~200-fold higher functional potency relative to NSC668036 target binding affinity (1.17 µM functional IC50 vs. 237 µM Kd) enables exploration of structure-activity relationships around the 2-oxochroman scaffold and the role of the Boc group in modulating cellular activity .

Chemical Biology Tool for Beta-Catenin/TCF-LEF Transcriptional Assays

Academic core facilities and screening centers maintaining TCF/LEF luciferase reporter assay platforms can incorporate NSC668039 as a reference inhibitor for assay validation and inter-plate normalization. Its activity has been confirmed in both HEK293 and neuroblastoma (CHP-134) reporter systems, providing cross-cell-line benchmarking data that is absent for many other Wnt inhibitors [1][2].

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